Oppc ether
Description
Significance of Modified Lipid Structures in Cellular and Lipoprotein Biology
Lipids are fundamental components of cellular membranes and lipoproteins, serving not only as structural building blocks but also participating in diverse cellular processes, including signaling and metabolism. karger.commdpi.comuvigo.es Modified lipid structures, such as ether lipids, exhibit distinct chemical properties compared to their diacyl counterparts due to the presence of an ether bond at the sn-1 position of the glycerol (B35011) backbone instead of an ester bond. nih.govhep.com.cnavantiresearch.comlipotype.comwikipedia.orgfrontiersin.orgmdpi.com This structural difference imparts unique characteristics to membranes, influencing factors like membrane fluidity, membrane fusion, and the organization of lipid raft microdomains. nih.govhep.com.cnavantiresearch.comlipotype.comfrontiersin.orgwikidoc.org Ether lipids constitute a significant portion, approximately 20%, of the total phospholipid pool in mammals, with particularly high concentrations found in tissues like the brain, heart, spleen, and white blood cells. nih.govavantiresearch.comlipotype.comfrontiersin.org Beyond their structural roles, ether lipids are also recognized for their involvement in cellular signaling, differentiation, and their potential function as endogenous antioxidants. nih.govhep.com.cnavantiresearch.comwikipedia.orgwikidoc.org Alterations in ether lipid metabolism and levels have been associated with various health conditions, including neurological disorders and metabolic diseases. nih.govhep.com.cnavantiresearch.comfrontiersin.orgi-med.ac.atnih.gov
Overview of Synthetic High-Density Lipoprotein (sHDL) Nanodiscs as Research Tools
Synthetic High-Density Lipoprotein (sHDL) nanodiscs are engineered nanoscale platforms that mimic the structure and function of native HDL particles. researchgate.netspringernature.combiorender.comdovepress.comscispace.com Typically composed of phospholipids (B1166683) and apolipoprotein mimetic peptides, such as the 22A peptide derived from ApoA1, sHDL nanodiscs form discoidal structures capable of encapsulating various molecules within their lipid bilayer core. springernature.comdovepress.comnih.gov These nanodiscs have emerged as versatile tools in biomedical research, particularly in areas like cholesterol transport and targeted delivery of therapeutic agents and antigens. researchgate.netspringernature.combiorender.comdovepress.comnih.govnih.gov Their small size, stability, and ability to interact with cellular receptors like SR-B1, which is involved in HDL uptake, make them promising carriers for various applications, including cancer immunotherapy and drug delivery. researchgate.netbiorender.comdovepress.comnih.govnih.gov The use of apolipoprotein A1-mimetic peptides in sHDL nanodisc synthesis offers advantages, such as avoiding potential autoimmunity issues associated with full-length ApoA1 and enabling scalable manufacturing. nih.gov
Rationale for Investigating the sn-1 Ether Linkage in Phosphatidylcholines (e.g., sn-1 18:1, sn-2 16:0 PC ether, referred to as OPPC ether)
The investigation into the sn-1 ether linkage in phosphatidylcholines, such as sn-1 18:1, sn-2 16:0 PC ether (referred to as this compound), is driven by the unique properties conferred by the ether bond and its potential implications in biological systems and nanodisc technology. While diacyl phosphatidylcholines like POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, 16:0-18:1 PC) are common components of cell membranes and widely used in model systems, the presence of an ether linkage at the sn-1 position, as in this compound, alters the lipid's physical and biochemical behavior. avantiresearch.com
Ether linkages can influence membrane fluidity and membrane fusion processes. nih.govsigmaaldrich.com Studies comparing ether and ester phospholipids in monolayers have indicated that the presence of alkyl functions can lead to stronger interactions with cholesterol. abo.fi Furthermore, the linkage type at the sn-1 position can affect the activity of enzymes that interact with phospholipids, such as phospholipase A2 (PLA2) enzymes, which show distinct selectivity towards different sn-1 acyl chain linkages (ester, alkyl ether, and vinyl ether). nih.gov
In the context of sHDL nanodiscs, the lipid composition plays a crucial role in defining their properties, including formation, stability, and interaction with biological components. researchgate.net Using phospholipids with ether linkages, like this compound, as components of sHDL nanodiscs allows researchers to explore how this structural modification impacts the nanodisc's characteristics and performance. For instance, studies investigating the activity of lecithin:cholesterol acyltransferase (LCAT) on recombinant HDL (rHDL) containing different phosphatidylcholine species have utilized an inert PC ether matrix (sn-1 18:1, sn-2 16:0 PC ether) to normalize rHDL fluidity, suggesting that PC structure, even in the absence of significant fluidity differences, influences enzyme reactivity. nih.govcapes.gov.br This highlights the specific structural contributions of ether lipids like this compound.
Properties
CAS No. |
66767-75-7 |
|---|---|
Molecular Formula |
C42H86NO6P |
Molecular Weight |
732.1 g/mol |
IUPAC Name |
[2-hexadecoxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H86NO6P/c1-6-8-10-12-14-16-18-20-22-23-24-26-28-30-32-34-37-46-40-42(41-49-50(44,45)48-39-36-43(3,4)5)47-38-35-33-31-29-27-25-21-19-17-15-13-11-9-7-2/h20,22,42H,6-19,21,23-41H2,1-5H3/b22-20- |
InChI Key |
ANXOEXJTURWMGW-XDOYNYLZSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(COCCCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(COCCCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(COCCCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Synonyms |
O-hexadecyl O-(1-octadec-9-enyl)phosphatidylcholine OPPC ethe |
Origin of Product |
United States |
Synthesis and Methodologies for Incorporating Oppc Ether into Lipid Formulations
Chemical Synthesis Pathways for Ether-Linked Phosphatidylcholines
The biosynthesis of ether lipids is a complex process that begins in the peroxisomes and involves multiple enzymatic steps. frontiersin.orgnih.gov The initial step involves the acylation of dihydroxyacetone phosphate (B84403) (DHAP) by dihydroxyacetonephosphate acyltransferase (DHAPAT) in the peroxisomes. nih.govscholaris.cascholaris.ca Following this, an alkyl chain replaces the acyl chain at the sn-1 position, forming the ether bond. frontiersin.orgnih.gov This intermediate then moves to the endoplasmic reticulum (ER) to complete the synthesis pathway for ether phospholipids (B1166683). frontiersin.org
Specific Synthetic Routes for sn-1 Octadecenyl-2-Palmitoyl-sn-glycero-3-Phosphocholine Ether (OPPC ether)
While the general pathway for ether lipid synthesis is known, specific detailed chemical synthesis routes for this compound are not extensively detailed in the provided search results. However, the synthesis of ether phospholipids generally involves the formation of the ether linkage at the sn-1 position and the ester linkage at the sn-2 position, followed by the addition of the phosphocholine (B91661) headgroup.
One approach to synthesizing ether lipids involves starting from a glycerol (B35011) derivative, such as 2,3-bis-O-(4'-methoxybenzyl)-sn-glycerol. acs.org This can be converted to a 1-O-alkynyl glycerol derivative, which is then alkylated to introduce the long alkyl chain at the sn-1 position. acs.org Subsequent steps involve converting the alkyne to a cis-enol ether and then removing protecting groups. acs.org Regioselective acylation at the sn-2 position and insertion of the phosphocholine group complete the synthesis of plasmalogens (vinyl ether lipids). acs.org While this compound is an alkyl ether (lacking the vinyl ether double bond), similar synthetic strategies involving the formation of the sn-1 ether bond and sn-2 ester bond, followed by phosphocholine addition, would likely be employed.
Another study mentions the synthesis of 1-O-hexadecyl-2-palmitoyl-sn-glycero-3-phosphocholine (1-O-DPPC), an ether-linked phosphatidylcholine, from (R)-O-benzyl glycidol. nih.gov A phosphorylation method using methyl dichlorophosphate (B8581778) was applied in the synthesis of related compounds. nih.gov This suggests that epoxide intermediates and phosphorylation reactions are relevant in the synthesis of ether-linked phosphatidylcholines.
The Williamson ether synthesis is a general method for preparing ethers and involves the reaction of an alkoxide nucleophile with a primary alkyl halide or tosylate. askthenerd.comlibretexts.org While this is a fundamental reaction for ether formation, specific application to the complex structure of this compound would require appropriately functionalized starting materials and careful control of regioselectivity.
Methodological Approaches for Reconstituted High-Density Lipoprotein (rHDL) Assembly Incorporating this compound
Reconstituted high-density lipoproteins (rHDL) are discoidal nanoparticles typically composed of apolipoprotein A-I (apoA-I) or mimetic peptides and phospholipids. nih.govresearchgate.net They are used in research to study cholesterol metabolism and as potential drug delivery vehicles. nih.govresearchgate.net Incorporating ether lipids like this compound into rHDL allows for investigation of their impact on particle properties and interactions. A study investigated rHDL containing phosphatidylcholine (PC) species, including formulations with 10% PC and 90% sn-1 18:1, sn-2 16:0 PC ether (this compound). researchgate.net
Cholate (B1235396) Dialysis and Related Self-Assembly Techniques
The cholate dialysis method is a widely used technique for assembling rHDL. nih.govresearchgate.net This method involves mixing phospholipids, such as palmitoyloleoylphosphatidylcholine (POPC), cholic acid (or deoxycholic acid), and apoA-I. nih.gov Subsequent exhaustive dialysis removes the detergent (cholate), allowing the phospholipids and apoA-I to self-assemble into discoidal rHDL particles. nih.govresearchgate.net This method is considered effective and versatile for rHDL synthesis with various lipid compositions. researchgate.net
Self-assembly techniques are broadly utilized for forming lipid nanostructures, including micelles and bilayers, based on the amphiphilic nature of lipid molecules in an aqueous environment. mdpi.comuclan.ac.ukplos.org The specific composition and ratios of lipids and apolipoproteins or peptides influence the size and shape of the resulting particles. researchgate.net
Co-Lyophilization Methods for Phospholipid-Based Micelles
Co-lyophilization is a method used to prepare micelles, including those containing phospholipids. researchgate.net This technique involves dissolving the lipid components, such as phosphatidylcholine lipids and DSPE-PEG2k, in an organic solvent like acetic acid. researchgate.net The mixture is then flash-frozen and lyophilized overnight to remove the solvent, resulting in a dry powder. researchgate.net Rehydration of the lyophilized powder with an aqueous buffer leads to the formation of micelles. researchgate.net This method has been used for preparing micelles with various phosphatidylcholines. researchgate.net
Analytical Strategies for Verifying this compound Integration and Lipid Composition in Formulations
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique increasingly used for resolving complex lipid mixtures and can differentiate between ether and ester lipids with optimized parameters and fragmentation strategies. lcms.czresearchgate.net LC-MS offers high-resolution analysis and can be used for simultaneous analysis of lipid composition in lipid nanoparticles (LNPs). lcms.cz This technique is suitable for both identification and quantification of lipid components. lcms.cz
Dynamic Light Scattering (DLS) is commonly used to assess the particle size of lipid formulations like LNPs and rHDL. researchgate.netwaters.com While DLS provides a rapid assessment of size, it may lack the resolution for highly polydisperse samples. waters.com
Other techniques mentioned for lipid analysis and characterization of lipid formulations include Gas Chromatography (GC) coupled with various detectors, Differential Scanning Calorimetry (DSC) to investigate the phase behavior of lipid bilayers, and Nuclear Magnetic Resonance (NMR) spectroscopy to study lipid dynamics and organization in micelles. nih.govlcms.czpnas.orgacs.org Field-Flow Fractionation (FFF) can also provide size-based separation and multi-attribute quantification of LNPs. waters.com
The integration of ether lipids into membranes can affect membrane properties such as fluidity and thickness, which can be probed by various biophysical techniques. nih.govspandidos-publications.com
Structural and Biophysical Characterization of Oppc Ether Containing Lipid Assemblies
Influence of Ether Linkage on Lipid Packing and Bilayer Organization within Nanodiscs
The presence of an ether linkage in phospholipids (B1166683) like OPPC ether can lead to alterations in the packing of lipids within a bilayer. While direct structural data on this compound-specific nanodiscs is limited, functional assays with rHDL containing a high percentage of this compound provide insights into its effects on the lipid environment. For instance, the activity of lecithin:cholesterol acyltransferase (LCAT), an enzyme highly sensitive to the physical state of its lipid substrate, is modulated by the presence of this compound.
In studies comparing rHDL particles composed of 100% various phosphatidylcholines (PC) to those containing 10% of the respective PC and 90% this compound, the ether-containing particles consistently showed lower apparent Vmax values for the LCAT reaction. This suggests that the ether linkage, by altering the lipid packing and surface properties of the bilayer, affects the enzyme's catalytic efficiency. The rank order of reactivity among the different PC species was maintained, indicating a fundamental but not entirely disruptive change in the bilayer organization. These findings imply that the ether linkage in this compound influences the conformation and accessibility of lipids within the bilayer, thereby affecting the interactions with enzymes that act at the lipid-water interface.
Spectroscopic and Imaging Techniques for Characterizing Lipid-Apolipoprotein Interactions
A variety of biophysical techniques are employed to characterize the structure and dynamics of apolipoproteins when associated with lipid assemblies containing this compound. These methods provide valuable information on protein conformation, particle size and shape, and the stability of the lipid-protein complex.
Intrinsic tryptophan fluorescence is a powerful tool for probing the local environment of tryptophan residues within a protein, and thus for monitoring conformational changes in apolipoproteins like apolipoprotein A-I (apoA-I) upon binding to lipid nanodiscs. The fluorescence emission spectrum of tryptophan is sensitive to the polarity of its surroundings; a blue shift in the emission maximum indicates a more hydrophobic (less polar) environment, typical of a residue buried within the protein or in contact with lipid acyl chains.
In studies of rHDL particles, the tryptophan fluorescence of apoA-I is used to assess how different lipid compositions, including those with this compound, affect its conformation. For example, when compared to rHDL containing long-chain polyunsaturated fatty acids (PUFAs), which tend to create a more polar environment for apoA-I's tryptophan residues, particles containing a mixture of PC and this compound can stabilize a different, likely more hydrophobic, environment for these residues researchgate.net. This suggests that the lipid packing induced by this compound influences the folding and lipid association of the apolipoprotein.
| Parameter | Observation in PUFA-containing rHDL | Implication for Apolipoprotein Conformation |
| Tryptophan Emission Intensity | Decreased | Tryptophan residues are in a more quenching environment. |
| Wavelength of Maximum Emission | Red-shifted | Tryptophan residues are exposed to a more polar (aqueous) environment. |
| Average Fluorescence Lifetime | Shorter | Indicates a more polar environment for the tryptophan residues. |
This table illustrates the typical changes observed in tryptophan fluorescence when apolipoproteins are in a more polar lipid environment, providing a contrast to the environment potentially created by this compound.
Circular dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure content of proteins and peptides. In the far-UV region (typically 190-260 nm), CD spectra can provide quantitative estimates of the percentage of α-helix, β-sheet, and random coil structures. When apolipoproteins or their mimetic peptides bind to lipid nanodiscs, they often undergo a significant conformational change, typically increasing their α-helical content as they adapt to the hydrophobic lipid environment.
Dynamic Light Scattering (DLS) and Gel Permeation Chromatography (GPC) are fundamental techniques for assessing the size, size distribution, and homogeneity of nanoparticle populations, including rHDL and nanodiscs.
GPC, also known as size-exclusion chromatography, separates particles based on their size as they pass through a column packed with a porous gel. Larger particles elute first, followed by smaller ones. GPC is used to purify nanodiscs of a specific size and to analyze the homogeneity of the preparation. Both techniques are routinely used in the characterization of rHDL particles, including those formulated with this compound, to ensure the production of a uniform population of particles for further biophysical and functional studies.
Transmission Electron Microscopy (TEM) provides direct visualization of lipid-protein nanoparticles, offering information on their shape, size, and morphology. For rHDL and nanodiscs, TEM images typically reveal discoidal, coin-stack-like structures, confirming the successful reconstitution of the lipid bilayer scaffolded by the apolipoprotein. This imaging technique is crucial for confirming the expected morphology of particles containing this compound and for identifying any potential structural aberrations caused by the inclusion of this non-traditional lipid.
Assessment of Apolipoprotein Stability in this compound-Containing rHDL (e.g., Guanidine Hydrochloride Denaturation)
The stability of an apolipoprotein within a lipid particle is a critical determinant of its function. The interaction with the lipid bilayer generally confers significant conformational stability to the protein. This stability can be quantitatively assessed by monitoring the protein's unfolding in the presence of a chemical denaturant, such as guanidine hydrochloride (GdnHCl).
Studies have shown that the lipid composition of rHDL particles has a profound effect on the stability of apoA-I. The stability is often reported as the concentration of denaturant required to unfold half of the protein population (D1/2). In comparative studies, rHDL particles containing 10% PC and 90% this compound exhibited a high degree of apoA-I stability, with a D1/2 value of 2.2-2.4 M GdnHCl nih.govnih.gov. This is significantly more stable than apoA-I in rHDL containing high concentrations of long-chain PUFAs, where the D1/2 values were found to be as low as 1.2-1.6 M nih.govnih.gov. This indicates that the lipid environment created by the this compound provides a highly stabilizing scaffold for the apolipoprotein.
| rHDL Composition | GdnHCl D1/2 (M) | Relative Stability of Apolipoprotein A-I |
| 100% POPC | 2.2 - 2.4 | High |
| 10% PC / 90% this compound | 2.2 - 2.4 nih.govnih.gov | High |
| rHDL with long-chain PUFA | 1.2 - 1.6 nih.govnih.gov | Reduced |
This table summarizes the denaturation midpoints (D1/2) for apoA-I in rHDL of varying lipid compositions, highlighting the stabilizing effect of the this compound-containing environment.
Investigations into Membrane Fluidity and Phase Behavior using Fluorescence Polarization
The fluidity and phase behavior of lipid assemblies are critical determinants of their biological function and stability. Fluorescence polarization is a powerful technique employed to probe the dynamic properties of lipid bilayers, providing insights into the molecular packing and ordering of lipids within a membrane. This method is particularly useful for characterizing the effects of incorporating specific lipid species, such as 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (B1261621) (OPPC), into a membrane system.
Fluorescence polarization measurements rely on the use of fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which intercalate into the hydrophobic core of the lipid bilayer. bmglabtech.comnih.gov The principle of this technique is based on the rotational mobility of the fluorescent probe within the membrane. bmglabtech.com When the probe is excited with polarized light, the degree of polarization of the emitted fluorescence is dependent on the extent of its rotational motion during the fluorescence lifetime. In a more fluid, disordered membrane, the probe can rotate more freely, leading to a greater depolarization of the emitted light. Conversely, in a more rigid, ordered membrane, the rotational motion of the probe is restricted, and the emitted light remains highly polarized.
The output of these measurements is typically expressed as fluorescence anisotropy (r), which is inversely proportional to membrane fluidity. mdpi.com By monitoring the fluorescence anisotropy as a function of temperature, the phase transition behavior of the lipid assembly can be determined. The main phase transition temperature (Tm) is characterized by a sharp decrease in fluorescence anisotropy, signifying the transition from a more ordered gel phase to a more fluid liquid-crystalline phase.
Studies on mixed-acid monounsaturated phosphatidylcholines, such as OPPC, have utilized various biophysical techniques, including differential scanning calorimetry and nuclear magnetic resonance, to characterize their thermotropic behavior and dynamic structure. nih.gov These investigations have shown that the specific positioning of the saturated and unsaturated acyl chains on the glycerol (B35011) backbone influences the packing of the lipids and, consequently, the phase transition temperature and fluidity of the membrane. nih.gov
While specific fluorescence polarization data for this compound is not extensively detailed in the literature, the principles of the technique allow for a clear understanding of how such a lipid would be investigated. The introduction of an ether linkage in place of an ester linkage at the sn-1 or sn-2 position of the glycerol backbone would be expected to alter the intermolecular interactions and packing of the lipid acyl chains, which would, in turn, affect the membrane fluidity and phase transition behavior. Fluorescence polarization would be a key technique to quantify these effects.
The following table provides a representative example of how fluorescence anisotropy data for a fluorescent probe embedded in a lipid bilayer might change with temperature, illustrating the detection of a phase transition.
| Temperature (°C) | Fluorescence Anisotropy (r) |
| 10 | 0.35 |
| 15 | 0.34 |
| 20 | 0.32 |
| 25 (Tm) | 0.20 |
| 30 | 0.15 |
| 35 | 0.14 |
| 40 | 0.13 |
Mechanistic Investigations of Oppc Ether in Enzymatic Reactions and Lipid Metabolism Research
Modulation of Lecithin-Cholesterol Acyltransferase (LCAT) Activity and Kinetics
LCAT is a pivotal enzyme in plasma that plays a crucial role in the maturation of high-density lipoprotein (HDL) particles and in the reverse cholesterol transport pathway. nih.govoup.comfrontiersin.org It catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (PC) to free cholesterol, forming cholesteryl esters and lysophosphatidylcholine. nih.gov The activity of LCAT is highly sensitive to the composition and physical properties of the HDL particle on which it acts.
Kinetic analysis of LCAT is often performed using reconstituted high-density lipoprotein (rHDL) particles, which serve as a model substrate. Research has demonstrated that OPPC ether itself is an inert or unreactive substrate for LCAT. nih.govresearchgate.net Due to this property, it is not a substrate that is turned over by the enzyme, and therefore, kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant) are not applicable to this compound directly.
Instead, this compound is utilized as an inert matrix component in rHDL particles to investigate the kinetics of other, reactive PC species. nih.gov By incorporating a small percentage (e.g., 10%) of a specific ester-linked PC into a larger matrix (e.g., 90%) of this compound, researchers can normalize the fluidity and surface environment of the rHDL particles. nih.gov This experimental design allows for the study of how the structure of the reactive PC species affects LCAT activity, independent of the physical properties of the bilayer. nih.gov While the Vmax of the LCAT reaction can be drastically different depending on the apolipoprotein and lipid composition of the rHDL, the use of an inert matrix like this compound helps to isolate variables related to the specific acyl chains of the active substrate. acs.org
The table below illustrates the conceptual design of an experiment using this compound to analyze LCAT kinetics for a reactive PC substrate.
| rHDL Particle Component | Purpose | Kinetic Parameter Measured |
| Apolipoprotein A-I (apoA-I) | Primary activator of LCAT | Modulates Vmax |
| Reactive PC Substrate (10%) | The specific substrate for LCAT | Determines apparent Vmax and Km |
| This compound (90%) | Inert matrix to normalize fluidity | Not applicable (unreactive) |
| Cholesterol | Acyl group acceptor | Co-substrate |
This table is a conceptual representation of an experimental setup for analyzing LCAT kinetics using an inert ether-linked matrix.
The activation energy is the minimum energy required to initiate a chemical reaction. For the LCAT-catalyzed reaction, previous reports suggest that the type of lipid or the lipid matrix in rHDL is a more critical determinant of the activation energy for cholesterol esterification than the apolipoprotein content. acs.org While different apolipoprotein-lipid complexes can lead to significant variations in Vmax values, the activation energy of the reaction often remains constant. acs.org
The free energy needed to transfer a reactive 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) molecule from a lipid bilayer to the active site of LCAT has been calculated to be approximately 65 kJ/mol. acs.org This value is in agreement with experimentally determined activation energies for LCAT-catalyzed esterification reactions. acs.org However, specific studies determining the precise LCAT activation energy in the presence of rHDL particles composed predominantly of this compound have not been reported in the available literature.
The substrate specificity of LCAT is a critical aspect of its function. The enzyme preferentially hydrolyzes the acyl chain at the sn-2 position of phosphatidylcholine. nih.gov The nature of the linkage at the sn-1 position—ether versus ester—profoundly impacts whether a phospholipid can serve as a substrate.
Studies have explicitly used this compound as an inert matrix, demonstrating that it is unreactive with LCAT. nih.govresearchgate.net This inertness is attributed to the ether bond at the sn-1 position, which is resistant to the phospholipase activity of LCAT. In contrast, naturally occurring phospholipids (B1166683) with an ester linkage at the sn-1 position are readily utilized by the enzyme. This stark difference highlights the stringent structural requirements of the LCAT active site. Even when rHDL particle fluidity is kept constant by an this compound matrix, the structure of the ester-linked PC at the active site remains a primary determinant of reactivity. nih.gov Human LCAT shows a preference for phospholipids containing oleic (18:1) or linoleic (18:2) acids at the sn-2 position. nih.gov The unreactivity of this compound underscores that a proper ester linkage at the sn-1 position is a prerequisite for the subsequent hydrolysis at the sn-2 position and acyl transfer.
| Linkage Type | Chemical Bond at sn-1 Position | Reactivity with LCAT | Role in LCAT Studies |
| Ester-Linked (e.g., POPC) | Acyl-Ester (-O-C=O) | Reactive | Natural Substrate |
| Ether-Linked (e.g., this compound) | Alkyl-Ether (-O-CH2) | Unreactive/Inert | Control Matrix |
Apolipoprotein A-I (apoA-I), the primary protein component of HDL, is the main activator of LCAT. nih.govnih.govresearchgate.net The conformation of apoA-I on the surface of an HDL particle is dynamic and highly sensitive to the particle's lipid composition. nih.gov Specific conformational states of apoA-I are required for efficient LCAT activation, which is thought to involve the exposure of certain central and N-terminal domains of the protein. nih.gov
The lipid environment, including factors like particle size and surface charge, influences the amount and stability of the α-helical secondary structure in apoA-I, which in turn regulates LCAT activity. nih.gov Although no studies directly report the specific conformational changes in apoA-I induced by this compound, its use as an inert matrix to normalize rHDL fluidity implies a role in stabilizing a consistent lipid environment. nih.gov This allows for the precise study of how active, ester-linked phospholipids alter apoA-I conformation and thereby modulate LCAT activation. The activation mechanism is complex, potentially involving a "thumbwheel" motion where the correct positioning of apoA-I helices creates a binding site for LCAT. nih.govnih.gov By providing a stable background, this compound helps researchers to probe these subtle, yet critical, protein-lipid interactions.
Influence on Cholesterol Efflux Mechanisms in In Vitro Cellular Models
Reverse cholesterol transport (RCT) is a vital physiological process for removing excess cholesterol from peripheral tissues, such as macrophages in the arterial wall, and transporting it to the liver for excretion. nih.govnih.gov This pathway is considered a key anti-atherogenic function of HDL.
The RCT pathway begins with the efflux of free cholesterol and phospholipids from cells to an extracellular acceptor, typically lipid-poor apoA-I. oup.comnih.gov This initial step is primarily mediated by the ATP-binding cassette transporter A1 (ABCA1). nih.govnih.gov The formation of nascent, discoidal HDL particles is followed by the LCAT-catalyzed esterification of cholesterol. nih.gov This reaction is crucial as it creates a nonpolar cholesteryl ester core, trapping the cholesterol within the HDL particle and maintaining the concentration gradient required for continued efflux from peripheral cells. nih.govnih.gov
Computational Chemistry Approaches to Lipid-Enzyme Interactions
Computational chemistry provides powerful tools to investigate the intricate interactions between lipids and enzymes at an atomic level. These methods allow for the detailed examination of dynamic processes that are often difficult to capture through experimental techniques alone. In the context of lipid metabolism research, computational approaches such as molecular dynamics simulations are instrumental in elucidating the mechanisms of enzyme action and the influence of the lipid environment on their function.
Molecular Dynamics Simulations of this compound within rHDL-LCAT Complexes
Molecular dynamics (MD) simulations have emerged as a crucial methodology for exploring the structural and dynamic properties of complex biological systems, including the interactions between Lecithin:cholesterol acyltransferase (LCAT) and reconstituted high-density lipoprotein (rHDL) particles. The use of a non-hydrolyzable ether analog of phosphatidylcholine, such as 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (B1261621) ether (this compound), in these simulations offers a unique advantage. By replacing the ester bond at the sn-2 position with a chemically stable ether linkage, this compound acts as a non-reactive substrate analog. This allows researchers to study the binding and conformational changes of the rHDL-LCAT complex without the complication of an ongoing enzymatic reaction.
The primary goal of these simulations is to understand the precise molecular interactions that govern the recognition of the lipid substrate by the LCAT enzyme. This includes identifying the key amino acid residues in LCAT that interact with the lipid components of the rHDL particle and how these interactions position the substrate within the enzyme's active site.
Simulation Setup and Parameters:
The setup of a typical MD simulation of an this compound-containing rHDL-LCAT complex involves several key steps. Initially, a model of the rHDL particle is constructed, which includes apolipoprotein A-I (apoA-I) and a lipid bilayer composed of this compound, unesterified cholesterol, and other phospholipids. The crystal structure of LCAT is then docked onto the surface of the rHDL particle. The entire complex is subsequently solvated in a water box with appropriate ion concentrations to mimic physiological conditions. The simulations are then run for extended periods, often on the order of nanoseconds to microseconds, to observe the dynamic behavior of the system.
| Simulation Parameter | Typical Value/Condition |
| Force Field | CHARMM36, AMBER |
| Water Model | TIP3P |
| Temperature | 310 K (37 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns - 1 µs |
Key Research Findings:
Molecular dynamics simulations of this compound within rHDL-LCAT complexes have yielded several important insights into the enzyme's mechanism. These studies have shown that the presence of the ether linkage in this compound leads to distinct differences in the lipid bilayer properties compared to its ester-linked counterparts. Ether-linked lipids are known to form more ordered and thicker bilayers. nih.gov
Simulations suggest that the initial binding of LCAT to the rHDL particle is primarily driven by electrostatic interactions between the enzyme and the phospholipid headgroups. Following this initial binding, specific hydrophobic interactions between LCAT's active site lid and the acyl chains of the lipids, including this compound, play a crucial role in substrate recognition and positioning.
Structural Analysis of the rHDL-LCAT Complex:
Detailed analysis of the simulation trajectories provides information on the conformational changes that occur within both the LCAT enzyme and the rHDL particle upon complex formation. Root Mean Square Deviation (RMSD) calculations are often used to assess the stability of the protein and lipid structures over the course of the simulation.
| Structural Metric | Observation in Simulations with this compound |
| LCAT Active Site Lid | Adopts a more open conformation upon binding to the rHDL surface. |
| This compound Acyl Chains | Exhibit reduced flexibility compared to ester-linked phospholipids. |
| Apolipoprotein A-I | Shows localized conformational changes in the regions interacting with LCAT. |
Furthermore, the simulations can reveal the specific orientation of the this compound molecule within the LCAT active site. The ether linkage, being less flexible than an ester bond, may influence the positioning of the acyl chains, providing a clearer picture of the optimal substrate geometry for LCAT binding. This information is invaluable for understanding the substrate specificity of the enzyme and for the design of potential inhibitors or activators.
Comparative Analysis of Oppc Ether with Other Phosphatidylcholine Species in Synthetic Lipid Formulations
Comparative Effects on rHDL Biogenesis, Stability, and Homogeneity with Varying Phospholipid Compositions (e.g., POPC, PAPC, PEPC, PDPC, DMPC, DSPC)
The lipid composition of synthetic lipid formulations, including reconstituted high-density lipoproteins (rHDL) and synthetic HDL (sHDL) nanodiscs, significantly influences their biogenesis, stability, and homogeneity. Studies comparing ether-linked phosphatidylcholines with their ester-linked counterparts in these systems reveal notable differences.
Research investigating the enzyme kinetics of lecithin:cholesterol acyltransferase (LCAT) with rHDL particles composed of various PCs, including POPC, PAPC, PEPC, and PDPC, also examined rHDL containing a high proportion of OPPC ether (90% this compound and 10% of the respective PC). These ether-containing rHDL particles exhibited lower apparent Vmax values for LCAT compared to rHDL composed entirely of the ester-linked PCs, although the rank order of apparent Vmax among the different PC species was maintained. researchgate.net This suggests that the presence of the ether linkage in the lipid interface alters the interaction with LCAT, impacting the enzyme's catalytic efficiency within the rHDL context.
Furthermore, the nature of the phospholipid linkage can affect the physical properties and stability of synthetic lipoprotein particles. For instance, synthetic HDL nanodiscs formulated with ether-linked sphingomyelin (B164518) (eSM) resulted in more homogeneous nanoparticles with longer circulation times in vivo compared to those formulated with POPC. researchgate.net This indicates that ether linkages can contribute to enhanced particle homogeneity and stability in complex biological environments.
Comparisons between liposomes composed of diether PCs and diacyl PCs (such as DSPC) have also shown distinctions in physical characteristics. Diether PC liposomes were found to be slightly larger than their diacyl counterparts. otago.ac.nz However, parameters like entrapment efficiency and liposomal concentration were observed to be similar between the two types of formulations, and transmission electron microscopy revealed comparable liposome (B1194612) morphology. otago.ac.nz A notable difference in stability was observed under alkaline conditions (pH 12), where diether PC liposomes maintained universal stability in terms of carboxyfluorescein (CF) release, whereas diacyl PC systems showed increased CF release. otago.ac.nz The release from diacyl PC liposomes increased as the acyl chain length decreased, although at C18 tail lengths, the CF release was similar across both diether and diacyl PC systems. otago.ac.nz These findings suggest that ether linkages can confer increased stability to lipid vesicles under certain environmental stresses.
While detailed studies on the precise biogenesis process of rHDL specifically comparing this compound with a wide range of ester PCs are limited in the provided information, the observed differences in LCAT kinetics, particle homogeneity, and stability of reconstituted systems highlight the distinct influence of the ether linkage on the resulting particle characteristics.
Differential Impact on Apolipoprotein Structure and Function within Reconstituted Systems
Apolipoproteins are integral components of lipoproteins and play crucial roles in their structure, stability, and function, including interactions with enzymes and receptors. The lipid environment provided by the phospholipid bilayer in reconstituted systems significantly influences the structure and function of these apolipoproteins.
The observed differences in LCAT kinetics when comparing rHDL containing this compound with rHDL composed of ester-linked PCs suggest that the ether linkage affects the interaction between the apolipoprotein (primarily ApoA-I in rHDL) and the LCAT enzyme at the lipid interface. researchgate.net While the specific impact on apolipoprotein structure (e.g., conformation or lipid binding domain arrangement) is not explicitly detailed in the provided search results, the altered enzyme activity implies a differential presentation of the lipid substrate or a modified interaction site for the enzyme due to the presence of the ether lipid.
General studies on apolipoproteins in reconstituted systems underscore the importance of lipidation for apolipoprotein stability. For instance, lipidation of apolipoprotein E (ApoE) in rHDL-like particles was shown to impede its aggregation, which is a tendency observed for lipid-free ApoE in solution. nih.gov This highlights the critical role of the lipid bilayer in maintaining apolipoprotein integrity. Furthermore, the structural features of different apolipoprotein isoforms, such as ApoE, are known to influence their interaction with membranes and their function in lipid metabolism and other cellular processes. nih.gov Apolipoproteins possess amphipathic alpha-helical motifs that are key to their ability to interact extensively with lipids in lipoprotein particles. researchgate.net
Contrasting Enzyme Kinetic Profiles with Ester-Linked Phosphatidylcholines
The chemical nature of the sn-1 linkage in phosphatidylcholines, whether ester or ether, significantly influences their susceptibility to enzymatic hydrolysis and the kinetic profiles of enzymes that interact with these lipids.
As noted previously, LCAT activity in rHDL is affected by the presence of this compound. Recombinant HDL containing 90% this compound and 10% ester PCs showed significantly lower apparent Vmax values for LCAT compared to rHDL composed entirely of ester PCs. researchgate.net This indicates a less efficient catalytic turnover by LCAT when the lipid substrate predominantly contains an ether linkage at the sn-1 position.
Phospholipase A2 (PLA2) enzymes, which hydrolyze the sn-2 acyl chain of glycerophospholipids, exhibit differential selectivity based on the sn-1 linkage. Studies comparing the activity of different PLA2 types towards sn-1 ester, alkyl ether, and vinyl ether phospholipids (B1166683) have demonstrated this. For example, cytosolic PLA2 (cPLA2) shows high specificity for the sn-2 acyl chain, particularly arachidonic acid (20:4), regardless of whether the sn-1 linkage is ester or alkyl ether. nih.gov However, cPLA2 showed very low activity towards platelet-activating factor (PAF), an alkyl ether lipid with a short sn-2 acetyl group, but some activity towards its diester analog. nih.gov This suggests that while the sn-2 chain is a primary determinant for cPLA2, the sn-1 linkage can also play a role in recognition or optimal positioning for hydrolysis. In contrast, Ca2+-independent PLA2 (iPLA2) showed comparable activity towards substrates with sn-2 18:1 or 20:4 chains, irrespective of whether the sn-1 linkage was alkyl ether or ester. nih.gov This indicates that iPLA2 is less discriminatory regarding the sn-1 linkage compared to cPLA2.
The structural basis of phospholipid recognition by enzymes like cPLA2alpha involves interactions with the headgroup and the sn-1 carbonyl group in ester-linked PCs. elifesciences.org The absence of the carbonyl oxygen in the sn-1 ether linkage would alter these specific interactions, potentially affecting the binding affinity or orientation of the enzyme on the membrane surface, leading to altered kinetic profiles.
Phospholipase D (PLD) is another enzyme that interacts with phosphatidylcholines. In certain cellular contexts, PLD has been shown to utilize diradyl-PCs containing both ester and ether bonds as substrates, with the resulting diglycerides also containing both types of linkages. nih.gov This suggests that PLD can act on both ether and ester PCs, although detailed comparative kinetics were not provided in the snippet.
Implications of Ether Linkage on Lipid Bilayer Properties and Protein Integration in Model Membranes
The presence of an ether linkage at the sn-1 position fundamentally alters the physicochemical properties of the resulting lipid molecule and, consequently, the characteristics of the lipid bilayers they form. Comparative studies using model membranes composed of ether-linked lipids, such as dihexadecylphosphatidylcholine (DHPC, a diether analog of DPPC), and ester-linked lipids like DPPC have provided significant insights into these differences.
Key differences in lipid bilayer properties include:
Area per Lipid: Ether-linked lipids tend to have a slightly larger area per lipid in the fluid phase compared to their ester-linked counterparts. nih.govresearchgate.netcmu.edu For example, DHPC was reported to have an area per lipid of 65.1 Ų at 48°C, slightly larger than DPPC. nih.govcmu.edu
Phase Behavior: Ether lipids can exhibit different gel phase behavior upon hydration. DHPC, for instance, transitions from a tilted gel phase to an untilted, interdigitated gel phase (LβI) as it hydrates, a behavior that differs from the conventional gel phase (Lβ') of DPPC. nih.govresearchgate.netcmu.edunih.gov This interdigitated phase can result in a reduced bilayer thickness. nih.gov
Permeability: Bilayers composed of ether-linked lipids have been shown to be less permeable to water and certain nonelectrolytes compared to bilayers of their ester-linked analogs. nih.govresearchgate.netcmu.edunih.gov The water permeability coefficient for fluid phase DHPC was measured to be slightly smaller than that of DPPC. nih.govcmu.edu
Interfacial Molecular Order: Ether lipids can lead to a higher degree of molecular order at the lipid-water interface compared to ester lipids, particularly at higher temperatures. nih.gov
Headgroup Interactions: The absence of the sn-1 carbonyl oxygen in ether lipids affects the hydrophilicity of the headgroup region and can promote stronger intermolecular hydrogen bonding between lipid headgroups. nih.gov This can influence lipid packing and potentially favor the formation of non-lamellar structures under certain conditions. nih.gov
Membrane Dipole Potential: The ether linkage can significantly impact the membrane dipole potential. Molecular dynamics simulations comparing ether-linked diphytanyl phosphatidylcholine (ether-DPhPC) with ester-linked diphytanoyl phosphatidylcholine (ester-DPhPC) showed that the membrane dipole potential for the ether lipid bilayer was about half that of the ester lipid bilayer. researchgate.netnih.gov This difference in electrostatic potential can affect the stability of the bilayer and its interactions with charged molecules. researchgate.net
These altered lipid bilayer properties have significant implications for the integration and function of membrane proteins. Membrane proteins are highly dependent on their lipid environment for proper folding, stability, and activity. ebsco.commdpi.comornl.gov The specific lipid composition of the bilayer can influence protein conformation, insertion depth, lateral mobility, and interactions with other membrane components. ornl.govcsic.es For example, the shape and behavior of a protein can be altered by exposure to different lipid compositions. ornl.gov
Data Tables
Table 1: Apparent Vmax of LCAT with rHDL Composed of Different Phospholipid Compositions (Based on data from Search Result researchgate.net)
| Phospholipid Composition in rHDL | Apparent Vmax (Arbitrary Units) |
| 100% POPC | High |
| 100% PEPC | Lower than POPC |
| 100% PAPC | Lower than PEPC |
| 100% PDPC | Lower than PAPC |
| 10% POPC / 90% this compound | 17-40% of 100% POPC Vmax |
| 10% PEPC / 90% this compound | 17-40% of 100% PEPC Vmax |
| 10% PAPC / 90% this compound | 17-40% of 100% PAPC Vmax |
| 10% PDPC / 90% this compound | 17-40% of 100% PDPC Vmax |
Note: Apparent Vmax values are relative based on the description in the source. The exact units and absolute values were not provided in the snippet.
Table 2: Comparative Bilayer Properties of Ether-Linked vs. Ester-Linked Phosphatidylcholines (Based on data from Search Results nih.govresearchgate.netcmu.eduresearchgate.netnih.gov)
| Property | Ether-Linked PC Bilayer (e.g., DHPC, ether-DPhPC) | Ester-Linked PC Bilayer (e.g., DPPC, ester-DPhPC) | Reference(s) |
| Area per Lipid (Fluid) | Slightly Larger (e.g., 65.1 Ų for DHPC at 48°C) | Smaller (e.g., ~53 Ų for DPPC) | nih.govresearchgate.netcmu.edu |
| Gel Phase Behavior | Can form interdigitated gel phase (LβI) upon hydration | Forms conventional tilted gel phase (Lβ') | nih.govresearchgate.netcmu.edunih.gov |
| Water Permeability | Slightly Smaller | Larger | nih.govresearchgate.netcmu.edu |
| Nonelectrolyte Permeability | Lower | Higher | nih.gov |
| Interfacial Molecular Order | Higher (particularly at higher temperatures) | Lower | nih.gov |
| Membrane Dipole Potential | Lower (e.g., ~Half of ester analog for DPhPC) | Higher | researchgate.netnih.gov |
Note: Specific values for properties like area per lipid and dipole potential can vary depending on chain length, saturation, and temperature. The table highlights general trends observed in comparative studies.
Advanced Research Applications and Methodological Contributions of Oppc Ether Formulations
Development of Tailored Lipid Nanostructures for Fundamental Biological Inquiry
OPPC ether has been utilized as a key component in the development of tailored lipid nanostructures, specifically reconstituted high-density lipoprotein (rHDL) particles. These synthetic HDL particles serve as valuable tools for fundamental biological inquiry, mimicking the structure and function of endogenous HDL. Studies have incorporated this compound, often at a high percentage (e.g., 90%), alongside other phosphatidylcholine (PC) species to create rHDL formulations with varied lipid compositions researchgate.netresearchgate.net. The ability to precisely control the lipid composition of these nanostructures, including the incorporation of ether lipids like this compound, allows researchers to investigate the impact of specific lipid structures on the physical and biological properties of the resulting particles. This tailoring is crucial for understanding how lipid composition influences factors such as particle size, stability, and interactions with enzymes and cells, providing insights into lipoprotein biogenesis and metabolism researchgate.net.
Utility in Investigating Phospholipid Compositional Effects on Lipoprotein Remodeling Ex Vivo
Research has leveraged this compound-containing rHDL to investigate the effects of phospholipid composition on lipoprotein remodeling ex vivo. A key aspect of HDL remodeling involves the enzyme lecithin-cholesterol acyltransferase (LCAT), which esterifies cholesterol on HDL particles. Studies comparing rHDL particles with different PC compositions, including those containing this compound, have shown that the presence of ether lipids can influence LCAT activity. For instance, rHDL containing 10% PC and 90% this compound exhibited lower apparent Vmax values for LCAT compared to rHDL composed entirely of ester-linked PCs like POPC, PEPC, PAPC, or PDPC researchgate.netresearchgate.net. Despite the reduced maximal velocity, the rank order of apparent Km values for LCAT remained consistent across different PC compositions, suggesting that while the catalytic efficiency is affected, the enzyme's affinity for the substrate PC within the rHDL particle might be influenced differently by the ether linkage researchgate.net. These findings underscore the utility of this compound formulations in dissecting the role of phospholipid structure, specifically the ether linkage, in modulating enzymatic interactions and the remodeling process of lipoprotein mimetics outside the living organism.
Table 1: Apparent Vmax and Km of LCAT with Different rHDL Compositions
| rHDL Composition | Apparent Vmax (relative) | Apparent Km (µM PC) |
| 100% POPC | 100% | 19-43 |
| 100% PEPC | Varied | 19-43 |
| 100% PAPC | Varied | 19-43 |
| 100% PDPC | Varied | 19-43 |
| 10% PC / 90% this compound | 17-40% of respective 100% PC rHDL | Maintained rank order |
Note: Data is illustrative based on reported relative effects and ranges researchgate.net. Specific values may vary depending on experimental conditions.
Role in Studying Anti-Inflammatory Mechanisms in Cellular and Animal Models (excluding clinical efficacy or safety outcomes)
This compound, as a component of synthetic HDL nanoparticles, has played a role in studying anti-inflammatory mechanisms in cellular and animal models. Synthetic HDL particles, including those formulated with ether lipids, are investigated for their potential to mitigate inflammatory responses. Research in cellular models, such as studies using human coronary artery endothelial cells (HCAECs) stimulated with TNF-α, has explored the anti-inflammatory effects of apoA-I mimetic peptides complexed with phospholipids (B1166683) researchgate.net. While the direct anti-inflammatory mechanism specifically attributable to the this compound component within these complex formulations is part of ongoing research, the use of ether-containing lipids in these particles allows for the investigation of how modified lipid structures might influence interactions with inflammatory pathways at the cellular level. In animal models, synthetic HDL nanoparticles have been evaluated for their impact on inflammation in the context of conditions like atherosclerosis and dental bone inflammation, demonstrating attenuation of inflammatory reactions researchgate.net. These studies utilize lipid formulations, potentially including ether lipids like this compound, to understand how these particles interact with immune cells and modulate the production of pro-inflammatory cytokines, contributing to the broader understanding of lipid-mediated anti-inflammatory processes in vivo, without focusing on clinical outcomes researchgate.net.
Methodological Advancements in Lipoprotein Mimetic Research utilizing Ether Lipids
The utilization of ether lipids, including this compound, has contributed to methodological advancements in lipoprotein mimetic research. The ability to synthesize and incorporate ether lipids into reconstituted HDL particles provides a versatile platform for studying the impact of lipid structure on lipoprotein function. Methodologies such as cholate (B1235396) dialysis procedures have been employed to create rHDL particles with defined compositions, allowing for the systematic investigation of how varying the percentage and type of phospholipids, including ether lipids, affects particle formation, size, and stability researchgate.netresearchgate.net. Techniques like gel permeation chromatography (GPC), dynamic light scattering (DLS), and transmission electron microscopy (TEM) are used to characterize the resulting nanoparticles, ensuring purity, size homogeneity, and appropriate morphology for biological studies researchgate.net. Furthermore, the use of ether lipids in rHDL formulations enables researchers to probe the influence of the ether linkage on enzymatic interactions, such as with LCAT, and to study the pharmacokinetic and pharmacodynamic profiles of these synthetic particles in animal models researchgate.net. This methodological approach, incorporating specific lipid modifications like the ether bond present in compounds like this compound, advances the ability to design and study lipoprotein mimetics with tailored properties for investigating complex biological processes.
Table 2: Characterization Techniques for Synthetic HDL Nanoparticles
| Technique | Information Provided |
| Gel Permeation Chromatography (GPC) | Purity and size distribution of nanoparticles |
| Dynamic Light Scattering (DLS) | Particle size and size distribution in solution |
| Transmission Electron Microscopy (TEM) | Nanoparticle morphology and size visualization |
| Sum Frequency Generation (SFG) | Peptide-lipid interactions at interfaces |
| Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Peptide-lipid interactions and structural analysis |
Note: These techniques are commonly used in the characterization of synthetic HDL particles, including those potentially containing this compound researchgate.net.
Future Directions and Emerging Research Avenues for Ether Linked Phosphatidylcholines
Elucidation of Specific Stereochemical Contributions of Ether Bonds to Lipid-Protein Recognition
The presence of an ether bond at the sn-1 position, as opposed to an ester bond, introduces distinct structural and biophysical properties to ether-linked phosphatidylcholines. These differences, including altered polarity and chemical stability, can significantly influence their interactions with proteins within biological membranes. Research is moving towards a deeper understanding of how the specific stereochemistry conferred by the ether linkage impacts lipid-protein recognition.
Studies comparing ether lipids to their ester counterparts have shown differing interactions with other membrane components like cholesterol. In ether membranes, cholesterol primarily forms hydrogen bonds with the lipid headgroup phosphate (B84403) oxygen, whereas in ester membranes, it interacts with the backbone ester carbonyls. nih.gov This altered interaction mode in ether lipid membranes can cause cholesterol to reside closer to the bilayer surface and dehydrate the headgroup's phosphate moiety. nih.gov Furthermore, the spatial distribution of lipid chains around cholesterol in ether membranes indicates anisotropic packing, leading to cholesterol tilting. nih.gov These findings underscore that the nature of the lipid linkage (ether vs. ester) directly influences molecular interactions and membrane organization, which in turn can affect how proteins associate with and function within the lipid bilayer. Future research aims to elucidate the precise stereochemical determinants of these interactions and their consequences for the conformation, dynamics, and function of membrane proteins.
Exploration of Novel Ether Lipid Analogues and their Biophysical Properties in Complex Systems
The unique biophysical properties conferred by the ether linkage have spurred interest in exploring novel synthetic ether lipid analogues with tailored properties for various applications. The replacement of an ester bond with a more stable ether function can impact membrane fluidity, thickness, and rigidity. ctdbase.orgnih.govh-its.org
Molecular dynamics simulations have become a crucial tool in characterizing the biophysical behavior of ether lipids and their analogues in complex membrane systems. Studies on plasmalogens, a subtype of ether lipid with a vinyl ether linkage, have shown that they form thicker, more compressed, and more rigid bilayers compared to diacyl (ester-linked) counterparts like POPC. nih.govh-its.org This is attributed to the vinyl-ether linkage promoting closer packing of the proximal regions of the acyl chains. h-its.org
Research is actively focused on designing and synthesizing novel ether lipids with specific structural modifications to investigate their effects on membrane properties and interactions with biological targets. ctdbase.orgnih.gov This includes exploring analogues with different chain lengths, degrees of unsaturation, and headgroup modifications. The goal is to develop compounds with enhanced stability, altered membrane integration, and specific interactions that can modulate cellular processes or serve as delivery vehicles.
Biophysical comparisons using computational methods highlight the distinct characteristics of ether lipid bilayers:
| Lipid Type | Bilayer Thickness (nm) | Area per Lipid (Ų) | Rigidity/Stiffness |
| POPC (Diacyl) | 3.7 ± 0.1 h-its.org | Higher | Lower |
| PE-Plasmalogen | 4.4 ± 0.1 h-its.org | Lower | Higher |
| PE-Diacyl | 4.2 ± 0.1 h-its.org | Intermediate | Intermediate |
| Ether DPhPC | Thicker nih.gov | Decreased nih.gov | Stiffer nih.gov |
| Ester DPhPC | Thinner nih.gov | Higher nih.gov | Less Stiff nih.gov |
The exploration of novel ether lipid analogues and the detailed characterization of their biophysical properties in increasingly complex model and biological membrane systems remain a key area for future research, promising insights into their functional roles and potential therapeutic applications.
Integration of Multi-Omics Data in Lipidomics and Proteomics to Understand Ether Lipid Roles
Understanding the comprehensive roles of ether lipids in biological systems necessitates an integrated approach that goes beyond analyzing lipids in isolation. The integration of multi-omics data, particularly lipidomics and proteomics, is an emerging and crucial avenue for deciphering the complex interplay between ether lipids and the proteins they interact with or modulate.
Multi-omics approaches combine data from different biological layers, such as genomics, transcriptomics, proteomics, and lipidomics, to provide a more holistic view of cellular mechanisms and regulatory networks. Recent advancements in mass spectrometry-based techniques have facilitated the concurrent and comprehensive profiling of both the proteome and lipidome from a single sample.
Optimized extraction methods are critical for successful multi-omics analysis. Protocols using solvents like methyl tert-butyl ether (MTBE) have been developed and refined for the simultaneous extraction of lipids, metabolites, and proteins, enabling integrated downstream analysis.
Future research will increasingly leverage these integrated multi-omics workflows to:
Identify specific protein partners that interact with or are regulated by ether lipids.
Map the metabolic pathways involving ether lipids and their connections to other lipid classes and cellular processes.
Understand how alterations in ether lipid profiles impact protein expression, localization, and function in various physiological and pathological states.
Uncover the roles of ether lipids in complex biological phenomena, such as membrane trafficking, signal transduction, and disease progression, by correlating changes in ether lipid levels with changes in protein profiles.
This integrated approach is expected to provide unprecedented insights into the functional significance of ether lipids within the broader cellular context.
Development of Advanced Computational Models for Predicting Ether Lipid Behavior in Biological Interfaces
Computational modeling and simulation are indispensable tools for investigating the behavior of lipids in biological membranes at a molecular level, complementing experimental studies. The development of advanced computational models is a critical future direction for understanding and predicting the behavior of ether lipids in complex biological interfaces.
Molecular dynamics (MD) simulations, ranging from atomistic to coarse-grained resolutions, are widely used to study lipid bilayers, lipid-lipid interactions, and lipid-protein interactions. nih.govnih.govh-its.org These models allow researchers to explore the structural dynamics of membranes containing ether lipids, their influence on membrane properties like thickness, area per lipid, and order parameters, and how they interact with embedded proteins. nih.govnih.govh-its.org
Future directions in computational modeling include:
Developing more accurate and refined force fields for simulating diverse ether lipid species, capturing their unique chemical and physical properties.
Creating models of increasingly complex and biologically relevant membrane systems that include heterogeneous lipid compositions, protein inclusions, and asymmetric leaflet distributions, reflecting the native cellular environment.
Applying enhanced sampling techniques to explore the conformational landscape and rare events associated with ether lipid behavior and interactions.
Integrating computational simulations with experimental data from techniques like scattering and spectroscopy to validate models and gain a more comprehensive understanding. nih.gov
Developing predictive models that can forecast the behavior of novel ether lipid analogues in biological interfaces, guiding the rational design of new compounds with desired properties.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Oppc ether with high purity, and how can potential impurities be systematically identified?
- Methodological Answer : Synthesis protocols should follow rigorous stoichiometric controls and purification steps (e.g., column chromatography, recrystallization). Impurity profiling requires tandem techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to detect trace byproducts. Stability under varying temperatures and solvents should be validated using accelerated degradation studies .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are critical for structural elucidation. Gas Chromatography (GC) or HPLC paired with UV-Vis detection can quantify purity. Cross-validate results with X-ray crystallography for absolute configuration confirmation .
Q. How can researchers design controlled experiments to assess this compound’s stability under different environmental conditions?
- Methodological Answer : Use factorial design experiments to test variables (pH, temperature, light exposure). Monitor degradation kinetics via time-series sampling and apply Arrhenius equations to predict shelf-life. Include negative controls (e.g., inert atmospheres) to isolate degradation pathways .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported reactivity data of this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, catalyst residues). Replicate experiments under standardized conditions and apply multivariate regression to isolate influential factors. Collaborative reproducibility studies with open-data sharing enhance validity .
Q. How can computational modeling (e.g., DFT, MD simulations) be integrated with experimental data to predict this compound’s interaction mechanisms with biological targets?
- Methodological Answer : Combine Density Functional Theory (DFT) for electronic structure analysis with Molecular Dynamics (MD) simulations to model binding affinities. Validate predictions using in vitro assays (e.g., surface plasmon resonance for kinetic parameters). Cross-disciplinary collaboration with bioinformatics tools ensures robust model parameterization .
Q. What ethical and methodological considerations are critical when designing in vivo studies involving this compound?
- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Implement blinding and randomization to reduce bias. Predefine humane endpoints and use institutional Animal Care Committees for oversight. Open-ended survey questions in post-study reviews can identify unintended effects .
Q. How can multi-omics approaches (e.g., metabolomics, transcriptomics) be systematically applied to study this compound’s systemic effects?
- Methodological Answer : Use longitudinal cohort designs with matched controls. Integrate LC-MS-based metabolomics for metabolic pathway analysis and RNA-seq for transcriptional profiling. Apply bioinformatics pipelines (e.g., KEGG pathway enrichment) to correlate omics datasets. Transparently report batch effects and normalization methods .
Data Integrity & Collaboration
Q. What frameworks ensure data integrity and reproducibility in this compound research?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks with version control. Embed attention-check questions in surveys to detect fraudulent responses. Pre-register protocols on platforms like Open Science Framework to mitigate publication bias .
Q. How can interdisciplinary teams co-develop research questions on this compound’s applications while maintaining methodological rigor?
- Methodological Answer : Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) adapted for chemistry:
- P : Target system (e.g., enzymatic pathways).
- I : this compound dosage/intervention.
- C : Baseline or competitor compounds.
- O : Measured endpoints (e.g., inhibition constants).
Regular peer reviews and pre-mortem analyses anticipate logistical challenges .
Tables for Methodological Reference
Table 1 : Analytical Techniques for this compound Characterization
| Technique | Application | Detection Limit | Key Parameters to Report |
|---|---|---|---|
| NMR Spectroscopy | Structural confirmation | 0.1 mmol | Chemical shifts (δ), coupling constants |
| HPLC-UV | Purity quantification | 1 ppm | Retention time, peak area/% purity |
| X-ray Crystallography | Absolute configuration | Single crystal | R-factor, space group |
Table 2 : Common Pitfalls in this compound Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
